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An In-Depth Technical Guide to the In Vitro Antiviral Activity of T-1105

Introduction
T-1105, the non-fluorinated analogue of T-705 (Favipiravir), is a broad-spectrum antiviral agent

that has demonstrated inhibitory activity against a range of RNA viruses.[1][2] Like its

counterpart, T-1105 is a prodrug that requires intracellular conversion to its active triphosphate

form to exert its antiviral effect.[1] This document provides a comprehensive overview of the in

vitro antiviral activity of T-1105, detailing its mechanism of action, summarizing its efficacy

against various viral pathogens, and outlining the experimental protocols used for its

evaluation. This guide is intended for researchers, scientists, and drug development

professionals engaged in antiviral research.

Mechanism of Action
The antiviral activity of T-1105 is dependent on its intracellular conversion to the active

metabolite, T-1105 ribonucleoside triphosphate (T-1105-RTP).[1] This multi-step metabolic

activation is a critical determinant of its cell-line-specific efficacy.[1][3]

The key steps in the activation pathway are as follows:

Ribosylation: T-1105 is converted to its ribonucleoside form, T-1106.[4]

Phosphorylation: T-1106 undergoes successive phosphorylations to form the

monophosphate (RMP), diphosphate (RDP), and finally the active triphosphate (RTP)

metabolite.[1][4]
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The active T-1105-RTP functions as a competitive inhibitor of viral RNA-dependent RNA

polymerase (RdRp), competing with natural purine (ATP or GTP) nucleosides for incorporation

into the nascent viral RNA strand.[3][4] This incorporation can lead to lethal mutagenesis,

disrupting the integrity of the viral genome and terminating replication.[4]

A significant finding is that the metabolic activation of T-1105, particularly the conversion from

the monophosphate to the diphosphate form, can be a rate-limiting step in certain cell lines,

such as A549, Vero, and HEK293T cells.[1] In contrast, this process is more efficient in MDCK

cells, leading to higher levels of the active T-1105-RTP and consequently, more potent antiviral

activity in this cell line.[1]
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Figure 1: Intracellular metabolic activation pathway of T-1105.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1682577?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682577?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative In Vitro Antiviral Activity
The in vitro efficacy of T-1105 has been evaluated against several RNA viruses. The activity is

often cell-line dependent, reflecting differences in metabolic activation.[1] The following table

summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration

(CC50) values. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a

measure of the compound's therapeutic window.

Virus Strain Cell Line
EC50
(µM)

CC50
(µM)

Selectivit
y Index
(SI)

Referenc
e(s)

Parainfluen

za-3 Virus
N/A MDCK 17 >100 >5.9 [2]

Punta Toro

Virus
N/A MDCK 24 >100 >4.2 [2]

Zika Virus SZ01 Vero 97.5 N/A N/A [2]

Severe

Fever with

Thrombocy

topenia

Syndrome

Virus

(SFTSV)

N/A Vero 49 (IC50) >3* N/A [2]

*Note: For SFTSV, it was reported that T-1105 did not affect cell viability in the tested range of

0-3 µM; a full CC50 value was not determined.[2]

Experimental Protocols
Standardized in vitro assays are crucial for determining the antiviral activity and cytotoxicity of

compounds like T-1105. The methodologies described below are based on common practices

in the field.

Antiviral Activity Assay (e.g., Plaque Reduction Assay)
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The 50% effective concentration (EC50) is determined by measuring the reduction in viral

replication in the presence of the compound. A common method is the plaque reduction assay.

Methodology:

Cell Seeding: Confluent monolayers of a suitable cell line (e.g., MDCK, Vero) are prepared in

multi-well plates.[5]

Virus Infection: Cells are infected with a specific multiplicity of infection (MOI) of the target

virus and incubated for a set period (e.g., 1-2 hours) to allow for viral adsorption.

Compound Treatment: The virus inoculum is removed, and the cells are washed. Cell culture

medium containing serial dilutions of T-1105 is then added.

Overlay and Incubation: An overlay medium (e.g., containing agarose or methylcellulose) is

added to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

The plates are incubated for several days until visible plaques are formed.

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with

crystal violet). The number of plaques in wells treated with T-1105 is counted and compared

to the number in untreated (virus control) wells.

EC50 Calculation: The EC50 value, the concentration of T-1105 that reduces the number of

plaques by 50% relative to the virus control, is calculated using regression analysis.
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Figure 2: General workflow for an in vitro plaque reduction assay.
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Cytotoxicity Assay (e.g., MTT Assay)
The 50% cytotoxic concentration (CC50) is determined to assess the compound's toxicity to the

host cells. The MTT assay, which measures cell metabolic activity, is a widely used method.[6]

[7]

Methodology:

Cell Seeding: Host cells are seeded in multi-well plates at a predetermined density and

allowed to adhere overnight.

Compound Treatment: The culture medium is replaced with fresh medium containing serial

dilutions of T-1105. A "cells only" control (no compound) is included.

Incubation: The plates are incubated for a period that typically matches the duration of the

antiviral assay (e.g., 2-5 days).

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) is added to each well, and the plates are incubated for a further 2-4 hours.[8] Viable

cells with active mitochondria will reduce the yellow MTT to a purple formazan.[7]

Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the

formazan crystals.

Absorbance Reading: The absorbance of the solution is measured using a

spectrophotometer at a specific wavelength (e.g., ~570 nm).

CC50 Calculation: The absorbance values are converted to percentage cell viability relative

to the untreated control cells. The CC50, the concentration of T-1105 that reduces cell

viability by 50%, is determined by regression analysis.
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Figure 3: General workflow for an in vitro MTT cytotoxicity assay.
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Conclusion
T-1105 is a promising broad-spectrum antiviral agent whose in vitro activity is critically linked to

its intracellular metabolic activation.[1][4] Efficacy data reveals activity against several

paramyxoviruses and bunyaviruses, although its potency can vary significantly between

different cell lines.[1][2] This cell-line dependency underscores the importance of selecting

appropriate in vitro systems for evaluation, as the efficiency of the phosphorylation cascade,

particularly the RMP to RDP conversion, is a key bottleneck.[1] Further research is warranted

to fully characterize the antiviral spectrum of T-1105 and to explore strategies, such as

pronucleotide derivatives, that may bypass the rate-limiting activation steps and enhance its

therapeutic potential.[4]
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activity-of-t-1105]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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